molecular formula C23H18 B14465976 Naphthalene, 3-methyl-1,2-diphenyl- CAS No. 72292-07-0

Naphthalene, 3-methyl-1,2-diphenyl-

Cat. No.: B14465976
CAS No.: 72292-07-0
M. Wt: 294.4 g/mol
InChI Key: VGZWLJNQRSFELA-UHFFFAOYSA-N
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Description

Naphthalene, 3-methyl-1,2-diphenyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene core with methyl and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 3-methyl-1,2-diphenyl- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material, which undergoes alkylation with methyl and diphenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include an inert solvent like dichloromethane and a controlled temperature to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of naphthalene derivatives generally involves the distillation and fractionation of petroleum or coal tar. These processes yield naphthalene, which can then be further functionalized through various chemical reactions to introduce the methyl and diphenyl groups .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 3-methyl-1,2-diphenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used to introduce nitro groups.

    Sulfonation: Sulfuric acid (H2SO4) or oleum is used to introduce sulfonic acid groups.

Major Products Formed

The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of naphthalene, 3-methyl-1,2-diphenyl-.

Mechanism of Action

The mechanism of action of naphthalene, 3-methyl-1,2-diphenyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic rings can interact with various electrophiles, leading to the formation of cationic intermediates that undergo further transformations . These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 3-methyl-1,2-diphenyl- is unique due to the presence of both methyl and diphenyl substituents, which confer distinct chemical and physical properties compared to other naphthalene derivatives

Properties

CAS No.

72292-07-0

Molecular Formula

C23H18

Molecular Weight

294.4 g/mol

IUPAC Name

3-methyl-1,2-diphenylnaphthalene

InChI

InChI=1S/C23H18/c1-17-16-20-14-8-9-15-21(20)23(19-12-6-3-7-13-19)22(17)18-10-4-2-5-11-18/h2-16H,1H3

InChI Key

VGZWLJNQRSFELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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